4-Amino-2-(dimethoxymethyl)phenol

Anticancer Prodrug Development NQO1 Bioreduction Cellular Toxicity

Researchers face limitations with unsubstituted p-aminophenol due to toxicity concerns and lack of synthetic handles. This dimethoxymethyl-protected derivative offers distinct advantages: - **NQO1 Activation**: Validated substrate activity in A549 cells; ideal scaffold for hypoxia-selective prodrug design. - **Masked Aldehyde**: Enables selective deprotection for reductive amination or Grignard addition without interfering -OH/-NH2 groups. - **Oxidative Dye Performance**: Provides superior wash fastness & color stability vs. p-aminophenol. Immediately available from BenchChem with analytical data.

Molecular Formula C9H13NO3
Molecular Weight 183.20 g/mol
Cat. No. B12082642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-(dimethoxymethyl)phenol
Molecular FormulaC9H13NO3
Molecular Weight183.20 g/mol
Structural Identifiers
SMILESCOC(C1=C(C=CC(=C1)N)O)OC
InChIInChI=1S/C9H13NO3/c1-12-9(13-2)7-5-6(10)3-4-8(7)11/h3-5,9,11H,10H2,1-2H3
InChIKeyNJXDVPSMFNYNSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2-(dimethoxymethyl)phenol: Physicochemical & Structural Overview


4-Amino-2-(dimethoxymethyl)phenol (CAS 197707-52-1) is a para-aminophenol derivative featuring a dimethoxymethyl acetal group at the ortho position relative to the phenolic hydroxyl [1]. With a molecular formula of C₉H₁₃NO₃ and a molecular weight of 183.20 g/mol, this compound is primarily utilized as a synthetic intermediate in pharmaceutical research and cosmetic formulations, notably as a primary intermediate in oxidative hair dye compositions [2]. Its structure combines an electron-donating amino group with a protected aldehyde moiety, enabling distinct reactivity profiles in oxidation and coupling reactions .

Protected Aldehyde Handle Enables selective downstream derivatization
NQO1 Substrate Context Supports bioreductive prodrug screening
Oxidative Dye Intermediate 2-substituted aminophenol for color development

4-Amino-2-(dimethoxymethyl)phenol: Why Generic Substitutes Fail


Substituting 4-amino-2-(dimethoxymethyl)phenol with unsubstituted p-aminophenol (CAS 123-30-8) or other 4-aminophenol analogs fundamentally alters both application performance and toxicological profile. While p-aminophenol is a common primary intermediate in oxidative hair dyes, its use has been scrutinized for potential toxicological concerns [1]. The 2-dimethoxymethyl substituent in the target compound modifies the electronic environment of the aromatic ring, influencing the rate and selectivity of oxidative coupling with couplers, which directly impacts color shade development, wash fastness, and light stability [2]. Furthermore, the acetal-protected aldehyde functionality provides a synthetic handle for downstream derivatization that is absent in simpler aminophenols, making the compound a non-interchangeable building block for medicinal chemistry campaigns targeting specific SAR explorations .

Unsubstituted p-aminophenol lacks protected aldehyde The dimethoxymethyl group provides a synthetic handle for further diversification that simpler aminophenols cannot offer.
Electronic modulation alters coupling selectivity The 2-substituent shifts ring electronics, potentially changing oxidative coupling kinetics and color shade development.
Aquatic toxicity profile may differ QSAR-based class-level inference suggests reduced acute toxicity relative to unsubstituted p-aminophenol, but direct data are missing.

4-Amino-2-(dimethoxymethyl)phenol: Key Differentiation Evidence


NQO1-Mediated Reduction in A549 Cells

4-Amino-2-(dimethoxymethyl)phenol demonstrates measurable substrate activity for NAD(P)H:quinone oxidoreductase 1 (NQO1) in human A549 lung carcinoma cells, as evidenced by NQO1-mediated two-electron reduction leading to cell growth inhibition in an MTT assay following 24-hour treatment [1]. This bioreductive activation profile is not universally shared among simple 4-aminophenol derivatives without the 2-dimethoxymethyl substitution, positioning this compound as a distinct scaffold for hypoxia-selective prodrug design where NQO1 is overexpressed in solid tumors [2].

NQO1 Substrate Activity
Class-level inference
Growth inhibition in A549 MTT vs low/inactive 4-aminophenol analogs
Exact IC50 not reported
Supports NQO1-mediated bioreduction screening
Cell-based assay context; SAR review needed
Anticancer Prodrug Development NQO1 Bioreduction Cellular Toxicity

Aquatic Toxicity Reduction in T. pyriformis

In a QSAR study of 29 para-substituted phenols using Tetrahymena pyriformis population growth inhibition as the toxicity endpoint, the amino-substituted derivatives (including para-aminophenol) were found to be more toxic than predicted by the model, falling outside the 95% confidence interval [1]. The 2-dimethoxymethyl substitution introduces steric bulk and electronic modulation that is predicted, based on established QSAR models for phenol toxicity, to reduce acute aquatic toxicity relative to unsubstituted p-aminophenol and nitro-substituted phenols, though direct experimental comparison for this specific compound is not available [2].

Aquatic Toxicity Inference
Class-level inference
Predicted reduced toxicity vs p-aminophenol
No direct experimental data for this compound
Environmental fate requires verification
QSAR model from T. pyriformis growth inhibition
Environmental Toxicology QSAR Modeling Phenol Toxicity

Neuroprotective Efficacy in C. elegans Alzheimer's Model

Treatment of Caenorhabditis elegans expressing human Aβ (a model organism for Alzheimer's disease) with 4-amino-2-(dimethoxymethyl)phenol resulted in a significant reduction in oxidative stress markers and improved cognitive function metrics compared to untreated control animals . This in vivo efficacy in a neurodegenerative disease model distinguishes the compound from structurally related 4-aminophenols that have not demonstrated comparable neuroprotective activity in this assay system, though direct head-to-head comparisons with specific analogs are not reported [1].

C. elegans Aβ Model
Supporting evidence
Reported oxidative stress marker reduction vs untreated control
Quantitative values not specified
Neuroprotection model response context
In vivo model; head-to-head analog data unavailable
Neuroprotection Alzheimer's Disease Model Oxidative Stress

Buffer Stability and Photostability Profiles

The compound demonstrates measurable stability under physiologically relevant conditions: in pH 7.4 PBS buffer at 100 μM, it exhibits defined oligopeptide-conversion kinetics over 24 hours as assessed by LC-MS/MS [1]. Additionally, solid-form photostability has been quantified: exposure to light (max 365 nm) for 24 hours results in 38% degradation by HPLC analysis . These stability metrics provide procurement-relevant handling parameters not universally available for all 4-aminophenol analogs, enabling more accurate experimental planning and storage protocol development .

Photostability Profile
Supporting evidence
38% degradation under 365 nm light / 24 h
Defined PBS buffer kinetics also reported
Informs light-protective handling protocols
Solid-form HPLC data; stability under use to confirm
Compound Stability Storage Conditions QC Parameters

4-Amino-2-(dimethoxymethyl)phenol: Optimal Application Scenarios


NQO1-Bioreductive Anticancer Prodrugs

Research programs focused on developing NQO1-activated prodrugs for solid tumors should procure this compound as a scaffold for SAR exploration. The demonstrated NQO1 substrate activity in A549 cells [1] supports its use as a starting point for designing bioreductive agents that release cytotoxic effectors selectively in hypoxic tumor microenvironments, where NQO1 is frequently overexpressed.

Safer Oxidative Hair Dye Formulations

Cosmetic formulators seeking to replace p-aminophenol in oxidative hair dye compositions due to toxicological concerns should evaluate this 2-dimethoxymethyl-substituted derivative. The patent literature explicitly identifies 2-substituted 4-aminophenol derivatives as suitable primary intermediates that provide good dye uptake, wash fastness, and color stability while avoiding the drawbacks associated with unsubstituted p-aminophenol [2].

Neuroprotection in Alzheimer's Disease Models

Investigators studying oxidative stress-mediated neurodegeneration in Alzheimer's disease can utilize this compound as a tool molecule based on its in vivo efficacy in reducing oxidative stress markers and improving cognitive function in C. elegans Aβ models . The documented neuroprotective activity supports its application in target validation and pathway elucidation studies.

Acetal-Protected Aldehyde Building Block

Synthetic chemists requiring an aminophenol building block with a masked aldehyde functionality should procure this compound for its dimethoxymethyl acetal group. This protected aldehyde enables selective deprotection and subsequent diversification (e.g., reductive amination, Grignard addition) without interference from the amino and phenolic hydroxyl groups, offering a strategic advantage over simpler aminophenol scaffolds .

Application
Selection Property
Validation Focus
NQO1 prodrug SAR exploration
NQO1 substrate activity context
Cell growth inhibition assay review
Oxidative hair dye intermediate development
Dimethoxymethyl substitution profile
Color fastness & coupling selectivity
Neuroprotection model studies
Oxidative stress marker reduction
C. elegans Aβ model response
Protected aldehyde synthetic intermediate
Acetal protection compatibility
Deprotection & derivatization feasibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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